Pirarubicin Achieves >10-Fold Higher Cytotoxicity than Doxorubicin in Polymeric Conjugate Systems
In a head-to-head comparison of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugates, the pirarubicin conjugate (P-THP) demonstrated cytotoxicity that was more than 10-fold higher than the doxorubicin conjugate (P-DOX) during 72-hour incubation. The cellular uptake of P-THP was approximately 10-fold greater than P-DOX during a 240-minute incubation period. The intracellular uptake of free pirarubicin liberated from P-THP was 25- to 30-fold higher than that of free doxorubicin liberated from P-DOX. Antitumor activity against SUIT2 human pancreatic tumor xenografts in mice was significantly greater for P-THP than P-DOX [1].
| Evidence Dimension | In vitro cytotoxicity and cellular uptake of polymeric conjugates |
|---|---|
| Target Compound Data | P-THP cytotoxicity: >10× higher than comparator; cellular uptake: ~10× greater than comparator; liberated free THP uptake: 25-30× higher than liberated DOX |
| Comparator Or Baseline | P-DOX (HPMA copolymer-conjugated doxorubicin) |
| Quantified Difference | Cytotoxicity: >10-fold increase; cellular uptake: ~10-fold increase; liberated drug uptake: 25- to 30-fold increase |
| Conditions | 72-hour cytotoxicity assay; 240-minute cellular uptake incubation; SUIT2 human pancreatic tumor xenograft mouse model |
Why This Matters
This quantitative advantage demonstrates pirarubicin's superior suitability for polymer-drug conjugate development, an area where simply substituting doxorubicin would yield substantially lower antitumor efficacy.
- [1] Nakamura H, Etrych T, Chytil P, et al. Pronounced cellular uptake of pirarubicin versus that of other anthracyclines: comparison of HPMA copolymer conjugates of pirarubicin and doxorubicin. Mol Pharm. 2016;13(12):4106-4115. doi:10.1021/acs.molpharmaceut.6b00697. View Source
